molecular formula C26H23N5O4 B2940007 N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1243006-97-4

N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2940007
CAS No.: 1243006-97-4
M. Wt: 469.501
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-17-11-13-18(14-12-17)15-29-24(33)19-7-3-5-9-21(19)31-25(29)28-30(26(31)34)16-23(32)27-20-8-4-6-10-22(20)35-2/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYPVBGBDXVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with a triazole ring. The presence of methoxy and methylbenzyl substituents enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study involving derivatives of quinazoline reported IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumors such as breast and lung cancer .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Mechanism : It is hypothesized that the compound inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines .
  • Research Findings : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with similar compounds resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6 .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties:

  • Mechanism : The mechanism might involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Case Studies : Testing against various bacterial strains revealed moderate to strong inhibitory effects, with minimum inhibitory concentrations (MICs) indicating effectiveness .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation; apoptosis
Anti-inflammatoryPDE inhibition; reduced cytokine production
AntimicrobialDisruption of cell wall synthesis

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